4-[(3-nitrophenyl)methyl]thiomorpholine
Description
Properties
IUPAC Name |
4-[(3-nitrophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOBZXHWOQHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-nitrophenyl)methyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-[(3-nitrophenyl)methyl]thiomorpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, bases like potassium carbonate for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-nitrophenyl)methyl]thiomorpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antidiabetic, antimigraine, and kinase inhibitors.
Biology: The compound is used in the development of reverse transcriptase inhibitors and other biologically active agents.
Industry: It is employed in the synthesis of antibiotics, antifungal, and antimycobacterial agents.
Mechanism of Action
The mechanism of action of 4-[(3-nitrophenyl)methyl]thiomorpholine is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound’s derivatives may inhibit enzymes or receptors involved in disease pathways. The sulfur atom in the thiomorpholine ring can increase the lipophilicity of the molecule, enhancing its ability to interact with lipid membranes and molecular targets within cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Nitrophenyl)thiomorpholine vs. 4-(4-Nitrophenyl)morpholine
Structural and Crystallographic Differences
Compound 1 (Thiomorpholine derivative) :
- Crystal Structure : Adopts a chair conformation with the 4-nitrophenyl group in a quasi-axial position. Forms centrosymmetric dimers via intermolecular C–H···O hydrogen bonds and face-to-face π-π stacking .
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and thiomorpholine in acetonitrile (95% yield) .
- Applications : Precursor for antimycobacterial, antifungal, and kinase inhibitor agents .
- 4-(4-Nitrophenyl)morpholine (Morpholine analog): Crystal Structure: Lacks sulfur-mediated interactions; instead, packing is dominated by nitro group hydrogen bonding. No π-π stacking observed . Synthesis: Similar SNAr reaction using morpholine instead of thiomorpholine . Applications: Intermediate in antitumor drug synthesis .
Key Differences :
| Property | 4-(4-Nitrophenyl)thiomorpholine | 4-(4-Nitrophenyl)morpholine |
|---|---|---|
| Lipophilicity (LogP) | Higher (due to sulfur) | Lower |
| Metabolic Stability | Lower (sulfur oxidation) | Higher |
| Solid-State Interactions | C–H···O + π-π stacking | Hydrogen bonding only |
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives
While structurally distinct (thiazole core vs. thiomorpholine), these derivatives share the 3-nitrophenyl group, which influences electronic properties and bioactivity:
- Bioactivity : Exhibits selective MAO-B inhibition and antioxidant properties, attributed to the nitro group’s electron-withdrawing effects and hydrazone moiety .
- Structural Contrast: The thiazole ring enables conjugation and planar geometry, enhancing π-π interactions with enzyme active sites, unlike the non-aromatic thiomorpholine ring .
Other Thiomorpholine and Morpholine Derivatives
- 4-Methylthiomorpholine (4-MeTMP) :
- Used in agrochemicals and pharmaceuticals; methyl group enhances steric bulk, altering reactivity compared to nitro-substituted analogs .
Q & A
Q. What are the optimal synthetic routes for 4-[(3-nitrophenyl)methyl]thiomorpholine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions between 3-nitrobenzyl halides and thiomorpholine. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or 1-butanol enhance reactivity due to their ability to stabilize transition states .
- Base choice : Potassium carbonate or triethylamine facilitates deprotonation and accelerates substitution .
- Temperature : Reactions are heated under reflux (80–100°C) to achieve high yields (>70%) .
Optimization strategies : Design of Experiments (DoE) can systematically vary temperature, solvent ratios, and stoichiometry to maximize yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the thiomorpholine ring (δ 2.6–3.1 ppm for S-CH) and nitrophenyl group (aromatic protons at δ 7.5–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 238.31 for CHNOS) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar 4-(4-nitrophenyl)morpholine derivatives .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF, necessitating stock solutions in these solvents for biological assays .
- Stability : The nitro group may degrade under prolonged UV exposure. Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in thiomorpholine derivatives?
- Substituent modification : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring enhances interactions with hydrophobic enzyme pockets, as seen in anticancer 4-nitrophenyl morpholine analogs .
- Thiomorpholine oxidation : Oxidation to sulfoxide/sulfone derivatives alters lipophilicity and metabolic stability, which can be quantified via logP assays and microsomal stability tests .
- In vitro testing : Prioritize cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa) and enzyme inhibition studies (e.g., kinase panels) .
Q. What mechanistic insights explain the reactivity of the nitro group in this compound?
- Catalytic hydrogenation : The nitro group reduces to an amine using H/Pd-C in ethanol, forming 4-[(3-aminophenyl)methyl]thiomorpholine. Kinetic studies show pseudo-first-order dependence on H pressure .
- Electrochemical reduction : Cyclic voltammetry reveals a two-electron transfer process at –0.5 V (vs. Ag/AgCl), critical for designing electrocatalytic applications .
Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?
- Metal coordination : The sulfur atom in thiomorpholine chelates transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions. Test via UV-Vis titration to determine binding constants .
- Chiral resolution : Derivatization with chiral auxiliaries (e.g., BINOL) and analysis by HPLC with a chiral column can assess enantioselective potential .
Q. How can computational modeling predict the electronic structure and binding modes of this compound?
- DFT calculations : Gaussian 09 simulations at the B3LYP/6-31G* level optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., COX-2), guiding rational drug design .
Q. What pharmacological targets are plausible for this compound?
Q. How should researchers address contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
